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3'-N-Didesmethyl-3'-N-tosyl azithromycin - 2095879-65-3

3'-N-Didesmethyl-3'-N-tosyl azithromycin

Catalog Number: EVT-8402476
CAS Number: 2095879-65-3
Molecular Formula: C44H75N3O15S
Molecular Weight: 918.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-N-Didesmethyl-3'-N-tosyl azithromycin is a derivative of azithromycin, a widely used antibiotic belonging to the azalide class. This compound has garnered interest in pharmaceutical research due to its potential modifications that enhance efficacy and reduce resistance in bacterial strains. The structure of this compound includes a tosyl group, which may influence its biological activity and pharmacokinetics.

Source

Azithromycin is derived from erythromycin, a macrolide antibiotic. The specific modification to form 3'-N-didesmethyl-3'-N-tosyl azithromycin involves the removal of two methyl groups from the nitrogen atom at the 3' position and the introduction of a tosyl group, which is a sulfonyl group derived from tosyl chloride.

Classification

This compound falls under the category of antibiotics, specifically within the subcategory of azalides. Azalides are characterized by their unique pharmacokinetic properties, including high tissue distribution and metabolic stability, making them effective against various bacterial infections.

Synthesis Analysis

Methods

The synthesis of 3'-N-didesmethyl-3'-N-tosyl azithromycin typically involves several steps:

  1. Demethylation: The initial step often includes the demethylation of azithromycin using iodine and sodium acetate to yield 3'-N-demethylazithromycin.
  2. Tosylation: The subsequent reaction involves treating 3'-N-demethylazithromycin with tosyl chloride in a suitable solvent to introduce the tosyl group at the nitrogen atom.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to isolate 3'-N-didesmethyl-3'-N-tosyl azithromycin from by-products and unreacted materials.

Technical Details

The synthesis can be performed under controlled conditions, typically involving solvents like dichloromethane or diethyl ether. The reaction conditions, such as temperature and time, are crucial for achieving high yields and purity of the final compound .

Molecular Structure Analysis

Structure

The molecular formula for 3'-N-didesmethyl-3'-N-tosyl azithromycin is C44H75N3O15SC_{44}H_{75}N_3O_{15}S. Its structure features:

  • A core azalide structure derived from azithromycin.
  • Two methyl groups removed from the nitrogen at the 3' position.
  • A tosyl group (-SO_2C_6H_4CH_3) attached to the nitrogen atom.

Data

Mass spectrometry (MS) analysis can provide insights into the molecular weight and fragmentation patterns, confirming the presence of specific functional groups and structural integrity during synthesis .

Chemical Reactions Analysis

Reactions

The primary reactions involved in synthesizing 3'-N-didesmethyl-3'-N-tosyl azithromycin include:

  1. Demethylation Reaction: This reaction utilizes iodine as an oxidizing agent to remove methyl groups from the nitrogen atom.
  2. Tosylation Reaction: The introduction of the tosyl group occurs through nucleophilic substitution, where the nitrogen atom attacks tosyl chloride, leading to the formation of sulfonamide linkage.

Technical Details

The reaction conditions for tosylation typically require an inert atmosphere to prevent side reactions, along with careful control of temperature to optimize yields .

Mechanism of Action

Process

The mechanism of action for 3'-N-didesmethyl-3'-N-tosyl azithromycin is similar to that of other azalides. It primarily inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation during translation. This action disrupts bacterial growth and replication.

Data

In vitro studies have shown that modifications like those present in this compound can enhance binding affinity to ribosomal sites compared to standard azithromycin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Exhibits stability under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to characterize these properties accurately .

Applications

Scientific Uses

3'-N-Didesmethyl-3'-N-tosyl azithromycin is primarily researched for:

  • Antibiotic Development: Investigated as a potential candidate for overcoming antibiotic resistance in bacteria.
  • Pharmaceutical Formulations: Used in studies aiming to develop new formulations that enhance bioavailability or target specific infections more effectively.

Research continues into its derivatives and hybrid compounds that may exhibit improved pharmacological profiles compared to traditional antibiotics .

Introduction to 3'-N-Didesmethyl-3'-N-tosyl Azithromycin in Antimicrobial Research

Nomenclature and Taxonomic Classification Within Macrolide Derivatives

3'-N-Didesmethyl-3'-N-tosyl azithromycin (CAS: 2095879-65-3) is a semisynthetic derivative of the macrolide antibiotic azithromycin. Its systematic IUPAC name is N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide, reflecting extensive structural modifications to the parent compound [2]. The molecular formula is C44H75N3O15S, with a molecular weight of 918.14 g/mol [2] [3].

Taxonomically, it belongs to the azalide subclass of macrolides, characterized by a nitrogen atom incorporated into the lactone ring. The structural modifications involve removal of two methyl groups from the 3'-nitrogen (didesmethylation) and addition of a para-toluenesulfonyl (tosyl) group, reclassifying it as a N-tosyl macrolide derivative . This alteration differentiates it from conventional macrolides in chemical databases and research literature, where it is cataloged under identifiers such as EVT-8402476 (EvitaChem) and TRC-D291785 (LGC Standards) [2].

Table 1: Nomenclature and Chemical Identifiers

ClassificationIdentifier
Systematic NameN-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide
CAS Registry2095879-65-3
Molecular FormulaC44H75N3O15S
Canonical SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O

Historical Development and Rationale for Structural Modification of Azithromycin

Azithromycin was originally developed in 1980 through structural optimization of erythromycin to enhance acid stability and bioavailability [4] [5]. The creation of 3'-N-didesmethyl-3'-N-tosyl azithromycin emerged from targeted modifications to overcome intrinsic limitations of the parent compound:

  • Metabolic Vulnerability: Azithromycin undergoes hepatic demethylation via cytochrome P450 enzymes, reducing therapeutic efficacy. Didesmethylation preemptively eliminates this metabolic site .
  • Efflux Susceptibility: Unmodified azithromycin is vulnerable to bacterial efflux pumps like AcrAB-TolC in Enterobacteriaceae. The bulky tosyl group sterically hinders pump recognition [7].
  • Ribosomal Binding Optimization: Molecular modeling suggested the tosyl moiety could enhance binding to the 23S rRNA of the bacterial 50S ribosomal subunit through additional hydrophobic interactions [4] [8].

Synthesis occurs via sequential reactions:

  • Demethylation: Azithromycin is treated with iodine/sodium acetate to yield 3'-N-demethylazithromycin .
  • Tosylation: The intermediate reacts with tosyl chloride under inert atmosphere to form the sulfonamide linkage .
  • Purification: Final isolation employs crystallization or chromatography, yielding >95% pure compound (HPLC) [2] [3].

Table 2: Structural Comparison with Parent Compound

FeatureAzithromycin3'-N-Didesmethyl-3'-N-tosyl Azithromycin
Molecular FormulaC38H72N2O12C44H75N3O15S
Key Functional GroupsDimethylamino at 3'NTosyl-sulfonamide at 3'N
Molecular Weight748.99 g/mol918.14 g/mol
Metabolic SitesHepatic demethylationStabilized against demethylation

Role in Addressing Antibiotic Resistance: Theoretical Frameworks

This derivative addresses resistance through three interconnected theoretical frameworks:

  • Efflux Pump Inhibition: The tosyl group's aryl-sulfonamide structure acts as a competitive substrate for Resistance-Nodulation-Division (RND) efflux systems. Studies in Escherichia coli demonstrate that phenylalanine-arginine β-naphthylamide (PAβN), an efflux inhibitor, reduces azithromycin resistance in 91.2% of isolates [7]. The derivative's bulkiness mimics this inhibition, potentially reducing MIC values by 4- to 256-fold against Gram-negative pathogens [7] [8].

  • Target Site Modification Evasion: Classic macrolide resistance arises from 23S rRNA mutations or ribosomal methylases (e.g., erm genes). The derivative's sulfonamide group forms hydrogen bonds with U2611 and A2058 nucleotides in the 23S rRNA exit tunnel, regions less commonly mutated in resistant strains [4] [8]. This binding may retain activity against isolates with erm-mediated methylation.

  • Enzyme Inactivation Resistance: Macrolide phosphotransferases (Mphs) inactivate azithromycin via phosphorylation. The 3'-N-tosyl modification sterically blocks Mph(A) access to the C5 hydroxyl group—a key phosphorylation site. In vitro data show 93% of mph(A)-positive isolates exhibit MICs of 32 mg/L for azithromycin, suggesting that the derivative could overcome this resistance at lower concentrations [7].

These frameworks position the compound as a prototype for next-generation macrolides designed to counteract prevalent resistance mechanisms, particularly in Gram-negative bacteria where efflux and enzymatic inactivation dominate [7] [8].

Properties

CAS Number

2095879-65-3

Product Name

3'-N-Didesmethyl-3'-N-tosyl azithromycin

IUPAC Name

N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide

Molecular Formula

C44H75N3O15S

Molecular Weight

918.1 g/mol

InChI

InChI=1S/C44H75N3O15S/c1-14-33-44(11,54)37(50)27(6)47(12)22-23(2)20-42(9,53)39(25(4)36(26(5)40(52)60-33)61-34-21-43(10,57-13)38(51)28(7)59-34)62-41-35(49)32(19-24(3)58-41)46-63(55,56)31-17-15-30(16-18-31)45-29(8)48/h15-18,23-28,32-39,41,46,49-51,53-54H,14,19-22H2,1-13H3,(H,45,48)/t23-,24-,25+,26-,27-,28+,32+,33-,34+,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1

InChI Key

DBZCHNDJNSRJPU-RBQZDAPESA-N

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O

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